REACTION_CXSMILES
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[CH3:1][CH:2]([CH3:12])[CH2:3][C:4]([C:6]1[CH:11]=[N:10][CH:9]=[CH:8][N:7]=1)=[O:5].C(O)(C)(C)C>C1C=CC=CC=1>[CH3:1][C:2]1([CH3:12])[CH2:3][C:4]1([C:6]1[CH:11]=[N:10][CH:9]=[CH:8][N:7]=1)[OH:5]
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
CC(CC(=O)C1=NC=CN=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
19/1
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Quantity
|
120 mL
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Type
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solvent
|
Smiles
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|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was irradiated
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Type
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CUSTOM
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Details
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after 16 h
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Duration
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16 h
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Type
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CUSTOM
|
Details
|
At this point the volatiles were removed in vacuo
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Type
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CUSTOM
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Details
|
the material was purified by column chromatography (silica, EtOAc/heptanes 1/4)
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1)(O)C1=NC=CN=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |